4-ETHYL-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]BENZAMIDE
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Overview
Description
4-ETHYL-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]BENZAMIDE is a versatile compound with a unique structure that makes it valuable in various scientific research applications. Its structure includes an ethyl group, a methoxytetrahydrothiophenyl group, and a benzamide moiety, which contribute to its diverse chemical properties.
Scientific Research Applications
4-ETHYL-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and properties.
Industry: Utilized in the development of new materials and catalysts
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ETHYL-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]BENZAMIDE typically involves a multi-step process. One common method includes the following steps:
Formation of the Methoxytetrahydrothiophene Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydrothiophene ring.
Introduction of the Benzamide Moiety: The benzamide group is introduced through an amide coupling reaction, often using reagents like carbodiimides (e.g., DCC) or coupling agents like EDCI.
Ethylation: The ethyl group is introduced via alkylation reactions, typically using ethyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-ETHYL-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxytetrahydrothiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzamide moiety can be reduced to form corresponding amines.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Alkyl halides or aryl halides in the presence of a base (e.g., NaH) are used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various alkyl or aryl derivatives.
Mechanism of Action
The mechanism of action of 4-ETHYL-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
4-ETHYL-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]BENZAMIDE: shares similarities with other benzamide derivatives and tetrahydrothiophene-containing compounds.
Indole derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.
Tetrahydropyridines: Exhibiting pharmacological properties such as anti-inflammatory and anticancer activities.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-ethyl-N-[(3-methoxythiolan-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2S/c1-3-12-4-6-13(7-5-12)14(17)16-10-15(18-2)8-9-19-11-15/h4-7H,3,8-11H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNHHOSWTYBFZOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NCC2(CCSC2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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